N-ethyladamantan-2-amine N-ethyladamantan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15730836
InChI: InChI=1S/C12H21N/c1-2-13-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-13H,2-7H2,1H3
SMILES:
Molecular Formula: C12H21N
Molecular Weight: 179.30 g/mol

N-ethyladamantan-2-amine

CAS No.:

Cat. No.: VC15730836

Molecular Formula: C12H21N

Molecular Weight: 179.30 g/mol

* For research use only. Not for human or veterinary use.

N-ethyladamantan-2-amine -

Specification

Molecular Formula C12H21N
Molecular Weight 179.30 g/mol
IUPAC Name N-ethyladamantan-2-amine
Standard InChI InChI=1S/C12H21N/c1-2-13-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-13H,2-7H2,1H3
Standard InChI Key LBUOWFRNFOQBRE-UHFFFAOYSA-N
Canonical SMILES CCNC1C2CC3CC(C2)CC1C3

Introduction

Structural Characteristics and Molecular Properties

N-Ethyladamantan-2-amine belongs to the adamantane family, a class of diamondoid hydrocarbons renowned for their high symmetry and thermal stability. The compound’s structure consists of a ten-carbon adamantane cage with an ethylamine group (-NHCH2_2CH3_3) attached to the second carbon atom. This substitution introduces both basicity and conformational rigidity, influencing its reactivity and intermolecular interactions .

Molecular Formula and Connectivity

The molecular formula C12H21N\text{C}_{12}\text{H}_{21}\text{N} reflects the adamantane backbone (C10_{10}H16_{16}) combined with an ethylamine moiety (C2_2H5_5NH). The SMILES notation CCNC1C2CC3CC(C2)CC1C3 precisely encodes the connectivity, highlighting the ethyl group’s attachment to the amine nitrogen and the adamantane cage’s bridged cyclohexane rings . The InChIKey LBUOWFRNFOQBRE-UHFFFAOYSA-N serves as a unique identifier for digital databases, enabling rapid retrieval of structural and physicochemical data.

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight179.30 g/mol
Predicted CCS ([M+H]+^+)138.2 Ų
Boiling PointNot reported
SolubilityLikely polar aprotic solvents

The collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into the compound’s gas-phase conformation. For instance, the [M+H]+^+ adduct exhibits a CCS of 138.2 Ų, suggesting a compact structure resistant to deformation under electrophoretic conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the alkylation of 2-aminoadamantane with ethyl iodide in the presence of a base such as potassium carbonate. Under reflux conditions, the amine’s lone pair attacks the electrophilic ethyl iodide, yielding N-ethyladamantan-2-amine. Subsequent treatment with hydrochloric acid produces the hydrochloride salt, enhancing stability and solubility.

Representative Procedure:

  • Combine 2-aminoadamantane (1 equiv), ethyl iodide (1.2 equiv), and K2_2CO3_3 (2 equiv) in anhydrous dimethylformamide.

  • Reflux at 110°C for 12 hours under nitrogen.

  • Quench with aqueous HCl, extract with dichloromethane, and purify via recrystallization from ethanol.

Industrial-Scale Manufacturing

Industrial protocols scale this reaction while integrating advanced purification techniques. Continuous-flow reactors enhance yield and reduce side products, while chromatography and crystallization ensure >98% purity. Process optimization focuses on minimizing solvent waste and energy consumption, aligning with green chemistry principles.

Analytical and Spectroscopic Profiling

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the [M+H]+^+ ion confirms the molecular formula with a measured m/z of 180.17468 (calculated: 180.1752) . Fragmentation patterns reveal cleavage at the amine-adamantane bond, producing dominant ions at m/z 135 (adamantyl fragment) and 45 (ethylamine) .

Predicted Collision Cross-Sections

The following adduct-specific CCS values aid in compound identification via ion mobility spectrometry:

Adductm/zCCS (Ų)
[M+H]+^+180.1747138.2
[M+Na]+^+202.1566147.6
[M+NH4_4]+^+197.2012150.7

These metrics enable differentiation from structural analogs in complex mixtures .

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